Crocin 2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

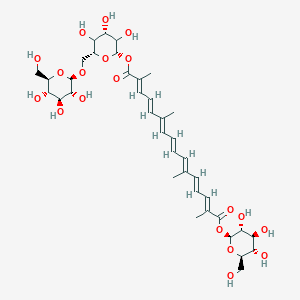

Crocin 2 is a glycosylated apocarotenoid pigment predominantly found in saffron (Crocus sativus) and gardenia fruit (Gardenia jasminoides). It is one of the major color-causing compounds in these plants and is known for its vibrant yellow-orange hue. This compound is a digentiobiosyl ester of crocetin, which is a carotenoid compound. This compound has gained significant attention due to its potential therapeutic properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Crocin 2 can be synthesized through various methods, including traditional extraction from natural sources and microbial synthesis. The traditional method involves extracting crocin from the stigmas of Crocus sativus or the fruits of Gardenia jasminoides using organic solvents. The process typically includes steps such as drying, grinding, and solvent extraction, followed by purification using chromatographic techniques .

In recent years, microbial synthesis has emerged as an alternative method. This involves engineering the metabolic pathways of microorganisms such as Escherichia coli to produce this compound from simpler carbon sources like glycerol. Genetic modifications and overexpression of key enzymes, such as zeaxanthin cleavage dioxygenase and crocetin dialdehyde dehydrogenase, are employed to achieve this synthesis .

Industrial Production Methods

Industrial production of this compound often relies on large-scale extraction from plant sources. Techniques such as macroporous resin column chromatography combined with high-speed counter-current chromatography (HSCCC) are used to purify this compound from the dry fruit of Gardenia jasminoides. This method is efficient, convenient, and cost-effective, yielding high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions

Crocin 2 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form crocetin and other oxidation products.

Hydrolysis: The glycosidic bonds in this compound can be hydrolyzed to release crocetin and sugar moieties.

Esterification and Transesterification: This compound can participate in esterification and transesterification reactions to form different ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic or enzymatic hydrolysis can be used to break the glycosidic bonds.

Esterification: Catalysts such as sulfuric acid or enzymes like lipases can be used for esterification reactions.

Major Products Formed

Oxidation: Crocetin and other oxidation products.

Hydrolysis: Crocetin and sugar moieties.

Esterification: Various ester derivatives of this compound.

Aplicaciones Científicas De Investigación

Crocin 2 has a wide range of scientific research applications, including:

Chemistry: Used as a natural dye and colorant in various chemical processes.

Biology: Studied for its antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation.

Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases, cancer, and metabolic disorders. .

Industry: Utilized in the food and cosmetics industries as a natural colorant and additive.

Mecanismo De Acción

Crocin 2 exerts its effects through various molecular targets and pathways:

Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, such as interleukin-1 beta and tumor necrosis factor-alpha, through the suppression of the nuclear factor-kappa B pathway.

Neuroprotective Effects: This compound protects neurons from damage by modulating neurotransmitter levels and reducing neuroinflammation.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Comparación Con Compuestos Similares

Crocin 2 is often compared with other carotenoids and glycosylated derivatives, such as:

Crocin 1: Another glycosylated derivative of crocetin, similar in structure but with different glycosylation patterns.

Crocetin: The aglycone form of crocin, which lacks the sugar moieties but retains similar biological activities.

Zeaxanthin: A carotenoid with similar antioxidant properties but different structural features.

Uniqueness

This compound is unique due to its high water solubility and stability, which enhance its bioavailability and therapeutic potential. Its glycosylation pattern also contributes to its distinct biological activities and makes it a valuable compound for various applications .

Propiedades

Fórmula molecular |

C38H54O19 |

|---|---|

Peso molecular |

814.8 g/mol |

Nombre IUPAC |

1-O-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 16-O-[(2S,4S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate |

InChI |

InChI=1S/C38H54O19/c1-18(11-7-13-20(3)34(50)56-37-32(48)29(45)26(42)23(16-40)54-37)9-5-6-10-19(2)12-8-14-21(4)35(51)57-38-33(49)30(46)27(43)24(55-38)17-52-36-31(47)28(44)25(41)22(15-39)53-36/h5-14,22-33,36-49H,15-17H2,1-4H3/b6-5+,11-7+,12-8+,18-9+,19-10+,20-13+,21-14+/t22-,23-,24-,25-,26-,27?,28+,29+,30+,31-,32-,33?,36-,37+,38+/m1/s1 |

Clave InChI |

CZSBHMFVVLYIQQ-AKHSZGMMSA-N |

SMILES isomérico |

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)O[C@H]1C([C@H](C([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)/C=C/C=C(\C)/C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

SMILES canónico |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)OC3C(C(C(C(O3)CO)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.